molecular formula C14H20N2O3 B3054553 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester CAS No. 61085-81-2

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester

Cat. No.: B3054553
CAS No.: 61085-81-2
M. Wt: 264.32 g/mol
InChI Key: SQYQVMHGGUYZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester is a piperidine-derived compound featuring a methyl ester group at the carboxylic acid position and a 3-methoxyphenylamino substituent at the 4-position of the piperidine ring. The 3-methoxy group on the phenyl ring may influence lipophilicity and binding affinity, while the methyl ester moiety impacts metabolic pathways and bioavailability .

Properties

IUPAC Name

methyl 4-(3-methoxyanilino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-5-3-4-11(10-12)16-14(13(17)19-2)6-8-15-9-7-14/h3-5,10,15-16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYQVMHGGUYZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2(CCNCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485924
Record name 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61085-81-2
Record name 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester typically involves the reaction of piperidine derivatives with methoxyphenyl amines under specific conditions. One common method includes the esterification of 4-Piperidinecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The structural modifications in 4-piperidinecarboxylic acid derivatives can enhance their efficacy as serotonin reuptake inhibitors (SRIs). A study demonstrated that compounds with similar structures showed significant activity in animal models of depression .

Anticancer Properties

Piperidine derivatives have been explored for their anticancer potential. Specifically, the incorporation of methoxy groups has been associated with increased cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Case Study: Antidepressant Development

A recent study focused on synthesizing a series of piperidine derivatives, including 4-piperidinecarboxylic acid methyl ester, to evaluate their antidepressant effects in rodent models. The results indicated that certain derivatives significantly reduced depressive-like behavior, suggesting a potential mechanism involving serotonin modulation .

Case Study: Anticancer Screening

Another investigation assessed the anticancer activity of various piperidine derivatives against breast cancer cell lines. Compounds similar to 4-piperidinecarboxylic acid exhibited promising results, with some derivatives showing IC50 values in the low micromolar range, indicating potent cytotoxicity .

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
Medicinal ChemistryAntidepressantSignificant SRI activity in animal models
Cancer ResearchCytotoxicityInduced apoptosis in cancer cell lines
Synthesis MethodAcylation and AminationEffective methods for producing derivatives

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural features, physicochemical properties, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituents (4-Position) Ester Group Key Functional Groups Pharmacological Notes
4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester (Target) 3-Methoxyphenylamino Methyl Methoxy, aromatic amine Potential opioid activity (untested)
Carfentanil (4-[(1-oxopropyl)phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid methyl ester) 1-Oxopropylphenylamino Methyl Phenylethyl, propionyl ~10,000× morphine potency; veterinary anesthetic
Meperidine (1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester) Phenyl Ethyl Methyl, phenyl μ-opioid agonist; analgesic
4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester Phenylamino Methyl Phenylmethyl (benzyl) Structural analog; uncharacterized
Norcarfentanil (4-Carbomethoxyfentanyl) Phenylamino Methyl Phenylethyl, carbomethoxy Less potent than carfentanil

Key Observations:

Substituent Effects on Receptor Binding: Carfentanil’s phenylethyl and propionyl groups contribute to its extreme potency by enhancing μ-opioid receptor binding and lipophilicity . The target compound lacks these groups but includes a 3-methoxyphenylamino group, which may modulate selectivity for opioid receptor subtypes or other targets (e.g., serotonin receptors) .

Ester Group and Metabolism :

  • Methyl esters (target compound, carfentanil) are generally more resistant to hydrolysis than ethyl esters (meperidine), prolonging half-life . However, carfentanil’s active metabolite retains opioid activity, whereas the target compound’s 3-methoxy group may direct metabolism toward demethylation or glucuronidation pathways .

Physicochemical Properties :

  • Predicted logP for the target compound is estimated at ~2.8 (based on ALOGPS data for similar piperidinecarboxylic acid esters), comparable to meperidine (logP 2.65) but lower than carfentanil (logP ~3.5) . The 3-methoxy group increases polarity relative to carfentanil’s hydrophobic substituents.

Research Findings and Data

Table 2: Comparative Pharmacokinetic and Toxicity Data

Compound logP (Predicted) Metabolic Pathway Toxicity (LD₅₀, rodent)
Target compound 2.8 Demethylation, ester hydrolysis Not reported
Carfentanil 3.5 N-dealkylation, ester hydrolysis ~0.02 mg/kg (IV, mice)
Meperidine 2.65 Ester hydrolysis, N-demethylation 45 mg/kg (IV, rats)
  • Metabolism : The target compound’s 3-methoxy group may undergo CYP450-mediated O-demethylation, producing a catechol intermediate prone to conjugation, whereas carfentanil’s metabolism focuses on N-dealkylation .
  • Safety : Carfentanil’s extreme potency necessitates stringent handling; the target compound’s safety profile remains unstudied but likely requires caution due to structural similarities .

Biological Activity

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester (CAS Number: 61085-81-2) is a synthetic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring attached to a carboxylic acid group and a methoxyphenyl amino group, which contribute to its biological activity and potential therapeutic applications.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Boiling Point : Approximately 405.3 °C (predicted)
  • Density : 1.161 g/cm³ (predicted)
  • pKa : Not specifically detailed in the available literature, but the presence of a carboxylic acid group suggests it is a weak acid.

Synthesis

The synthesis of this compound generally involves the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst. This process can be optimized for high yield and purity through various industrial methods including recrystallization and chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biological pathways, potentially influencing enzyme activities and metabolic processes .

Therapeutic Potential

Research indicates that this compound may have several applications in medicinal chemistry:

  • Drug Development : It serves as an intermediate in the synthesis of more complex molecules that may possess therapeutic properties.
  • Enzyme Interaction Studies : It can be utilized in studies investigating enzyme interactions and metabolic pathways, which are crucial for understanding drug mechanisms .

Case Studies and Research Findings

  • High Throughput Screening : A study utilized high throughput screening methods to evaluate compounds similar to 4-Piperidinecarboxylic acid derivatives for their affinity towards TRPV1 receptors, which are implicated in pain pathways. The structure-activity relationship (SAR) studies revealed essential pharmacophoric elements necessary for antagonism, indicating potential analgesic applications .
  • Metabolic Pathway Analysis : Research has shown that compounds with similar structures can influence metabolic pathways involved in detoxification processes and the activation of prodrugs. This suggests that 4-Piperidinecarboxylic acid derivatives could play a role in enhancing drug efficacy through metabolic modulation .

Comparative Biological Activity Table

Compound NameBiological Activity DescriptionReferences
This compoundPotential modulator of enzyme interactions; drug synthesis precursor
Related piperidine derivativesEvaluated for TRPV1 receptor affinity; potential analgesic effects
Other piperidinecarboxylic acidsInvolved in detoxification and prodrug activation

Q & A

Basic Research Questions

What synthetic methodologies are reported for 4-piperidinecarboxylate derivatives, and how can they be optimized for this compound?

Answer:
Synthesis of piperidinecarboxylates typically involves coupling reactions or functionalization of the piperidine core. For example, amide bond formation using isobutyl chloroformate and triethylamine in chloroform under inert atmospheres (e.g., argon) is a common method for related piperidinecarboxamides . Optimization strategies include:

  • Temperature control : Reactions at 0°C minimize side reactions during activation steps.
  • Purification : Column chromatography or recrystallization improves yields (e.g., 87–98% yields in Mannich reactions for similar compounds) .
  • Substituent compatibility : The 3-methoxyphenylamino group may require protection during synthesis to prevent oxidation .

What safety precautions are critical when handling this compound, given its structural analogs?

Answer:
Based on structurally similar piperidine derivatives:

  • Toxicity : Acute oral toxicity (Category 4, H302) and respiratory irritation (H335) are reported for ethyl ester analogs .
  • Protective measures : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to irritation risks (H315/H319) .
  • First aid : Immediate rinsing of eyes/skin with water and medical consultation are recommended .

How can the purity of this compound be validated post-synthesis?

Answer:

  • Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) for monitoring reaction progress .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR) .
    • Mass spectrometry : Exact mass validation (e.g., molecular ion [M+H]⁺ matching theoretical m/z) .
  • Elemental analysis : Carbon/nitrogen percentages to verify stoichiometry .

Advanced Research Questions

How does the 3-methoxyphenylamino substituent influence the compound’s biological activity compared to other aryl groups?

Answer:

  • Electronic effects : The methoxy group (-OCH₃) enhances electron-donating properties, potentially increasing binding affinity to receptors like serotonin or dopamine transporters .
  • Comparative data : Analogous 4-(phenylamino)piperidinecarboxylates show reduced cytotoxicity compared to halogenated derivatives, suggesting methoxy groups may improve therapeutic windows .
  • Structure-activity relationship (SAR) : Replace the methoxy group with halogens or methyl groups to test activity changes in enzyme assays (e.g., soluble epoxide hydrolase inhibition) .

What analytical techniques resolve contradictions in reported synthetic yields for piperidinecarboxylates?

Answer:
Contradictions often arise from:

  • Reaction conditions : Moisture-sensitive steps (e.g., chloroformate coupling) require strict anhydrous conditions .
  • Byproduct formation : LC-MS can identify side products (e.g., unreacted starting materials or hydrolyzed esters) .
  • Yield optimization : Design of experiments (DoE) to test variables like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading .

How can computational modeling guide the design of derivatives targeting specific enzymes?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding poses in enzymes (e.g., peroxisome proliferator-activated receptors) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen or ester carbonyl) .
  • ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., ester hydrolysis in vivo) .

What strategies mitigate instability of the methyl ester group under physiological conditions?

Answer:

  • Prodrug approaches : Replace the methyl ester with tert-butyl or benzyl esters, which hydrolyze more slowly .
  • Stabilization via formulation : Encapsulation in liposomes or cyclodextrins to protect from esterases .
  • Structural analogs : Synthesize amide derivatives (e.g., conversion to carboxamides) for enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Reactant of Route 2
4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.